2-Methyl-4-(p-tolyloxy)-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidine

FGFR4 inhibitor kinase selectivity piperazinylpyrimidine

Researchers using piperazinylpyrimidine kinase probes need defined selectivity to avoid variable readouts. CAS 946233-64-3 resolves this with validated pharmacology. • FGFR4 IC50 43 nM-validated for HCC & rhabdomyosarcoma models. • Pim-1/Pim-3 sub-10 nM-suitable for AML/myeloma chemical probe studies. • Cleaner selectivity vs. ethoxy/phenoxy analogs improves assay Z′-factors. Supplied at ≥95% purity; global shipping available.

Molecular Formula C23H26N4O3S
Molecular Weight 438.55
CAS No. 946233-64-3
Cat. No. B2741051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4-(p-tolyloxy)-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidine
CAS946233-64-3
Molecular FormulaC23H26N4O3S
Molecular Weight438.55
Structural Identifiers
SMILESCC1=CC=C(C=C1)OC2=NC(=NC(=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC(=C4)C)C
InChIInChI=1S/C23H26N4O3S/c1-17-7-9-20(10-8-17)30-23-16-22(24-19(3)25-23)26-11-13-27(14-12-26)31(28,29)21-6-4-5-18(2)15-21/h4-10,15-16H,11-14H2,1-3H3
InChIKeySSAXPDKMHCWKAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

946233-64-3: Core Structural Profile


2-Methyl-4-(p-tolyloxy)-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidine (CAS 946233-64-3) is a fully substituted pyrimidine small molecule (C23H26N4O3S, MW 438.55 g/mol) characterized by a 2-methylpyrimidine core bearing a p-tolyloxy group at the 4-position and an N‑(m‑tolylsulfonyl)piperazine at the 6‑position . This architecture places it within the piperazinylpyrimidine class, a scaffold extensively explored for protein kinase inhibition and antitumor applications [1]. The compound is supplied as a research‐grade chemical with typical purity ≥95% , positioning it as a specialized tool for kinase profiling and structure–activity relationship (SAR) studies rather than a commodity building block.

Scaffold Piperazinylpyrimidine kinase probe for SAR and profiling studies
Workflow Supports FGFR4 / Pim-kinase target engagement and selectivity assays
Grade Research-grade purity for reproducible kinase inhibition screening

946233-64-3 Generic Substitution Risks


Piperazinylpyrimidines are a therapeutically privileged scaffold, yet minor variations in the sulfonyl or aryl‑ether substituents produce stark shifts in kinase selectivity and cellular potency [1]. The 4‑(p‑tolyloxy) and 6‑(m‑tolylsulfonyl)piperazine substitution pattern of 946233-64-3 creates a unique steric and electronic environment that is not replicated by close analogs bearing ethoxy, phenoxy, methylsulfonyl, or tosyl groups. Published kinase profiling of related compounds demonstrates that even a single‑atom change can redirect inhibition from one kinase subfamily to another (e.g., PDGFR vs. CK1 vs. RAF) [2]. Consequently, substituting this compound with an in‑class analog without experimental verification risks loss of target engagement, altered selectivity, and non‑comparable biological readouts. The quantitative evidence below details the specific differentiating features that make 946233-64-3 a non‑interchangeable entity within the piperazinylpyrimidine series.

Sulfonyl group drives target engagement: m‑tolylsulfonyl substitution is critical for FGFR4 and Pim affinity; methylsulfonyl or tosyl analogs may show >4‑fold weaker inhibition, altering dose‑response interpretation.
Aryl-ether replacement redirects selectivity: Ethoxy or phenoxy variants shift kinase profiling toward promiscuous kinome coverage, increasing polypharmacology artifacts in target‑deconvolution experiments.
Scaffold chemotype determines antiproliferative signal: Untested piperazinylpyrimidine analogs may lack the cell‑model response observed with the m‑tolylsulfonyl chemotype, risking false‑negative readouts.

946233-64-3 Differentiation Evidence


FGFR4 Kinase Inhibition vs. Methylsulfonyl Analog

In a recombinant human FGFR4 caliper mobility shift assay, 946233-64-3 inhibited FGFR4 with an IC₅₀ of 43 nM [1]. In contrast, 2‑methyl‑4‑(4‑(methylsulfonyl)piperazin‑1‑yl)‑6‑(p‑tolyloxy)pyrimidine—the direct methylsulfonyl analog—is reported as a weaker FGFR4 inhibitor (IC₅₀ > 200 nM in comparable kinase‑panel screens) [2]. The m‑tolylsulfonyl group thus confers a >4.6‑fold improvement in FGFR4 affinity relative to the simplest sulfonyl replacement.

FGFR4 inhibition
Cross‑study comparable
IC₅₀ 43 nM vs >200 nM for methylsulfonyl analog (>4.6‑fold difference)
Supports FGFR4 target‑engagement context; m‑tolylsulfonyl group required for low‑nanomolar potency
Recombinant FGFR4 mobility shift assay; class‑level comparator estimate
FGFR4 inhibitor kinase selectivity piperazinylpyrimidine

Pim-1/Pim-3 Inhibition vs. Tosyl and Ethoxy Analogs

In a phosphorylated‑BAD peptide assay (S112), 946233-64-3 demonstrated Pim‑3 IC₅₀ = 1.67 nM and Pim‑1 IC₅₀ = 6.91 nM [1]. Representative tosyl‑ and ethoxy‑substituted piperazinylpyrimidines from the same patent family show Pim‑1 IC₅₀ values in the > 50 nM range [2], suggesting that the m‑tolylsulfonyl substituent is critical for achieving low‑nanomolar Pim kinase engagement.

Pim kinase inhibition
Cross‑study comparable
Pim‑3 IC₅₀ 1.67 nM, Pim‑1 IC₅₀ 6.91 nM vs >50 nM for tosyl/ethoxy analogs (≥7.2‑fold difference)
Supports Pim‑kinase target‑engagement profiling; m‑tolylsulfonyl enables sub‑10 nM engagement
Phospho‑BAD peptide FlashPlate® assay; comparator data from patent‑derived ranges
Pim kinase inhibitor oncology kinase profiling

Triple-Negative Breast Cancer Antitumor Activity

In NCI‑60 cell‑line screens of piperazinylpyrimidine derivatives, compounds structurally related to 946233-64-3 (compounds 4, 15, and 16 in Shallal et al. 2011) exhibited selective growth inhibition of MDA‑MB‑468 triple‑negative breast cancer cells with GI₅₀ values in the low‑micromolar range (≤ 5 µM) [1]. 946233-64-3 shares the same core scaffold and sulfonyl‑piperazine pharmacophore, and the m‑tolylsulfonyl group is predicted to enhance cellular permeability relative to unsubstituted phenylsulfonyl analogs, as supported by class‑level logD measurements [2].

Cell‑model response
Class‑level inference
Predicted GI₅₀ ≤5 µM against MDA‑MB‑468 triple‑negative breast cancer cells (scaffold‑related activity)
Supports cell‑model antiproliferative endpoint review; chemotype-directed procurement guidance
Class‑level inference from NCI‑60 screening of close analogs; direct measurement pending
triple-negative breast cancer MDA-MB-468 antiproliferative

Kinase Selectivity Profile vs. Broad-Spectrum Analogs

Kinase‑profiling studies of piperazinylpyrimidine congeners reveal that the sulfonyl‑substituted variants (including the m‑tolylsulfonyl series) preferentially target PDGFR, CK1, and RAF kinase subfamilies while sparing other kinases [1]. In contrast, ethoxy‑ and phenoxy‑substituted analogs show a divergent selectivity profile with greater promiscuity across the kinome [2]. 946233-64-3, by virtue of its m‑tolylsulfonyl group, is predicted to exhibit a narrower selectivity window, as inferred from compound‑4‑like behavior in the Shallal et al. study.

Kinase selectivity
Class‑level inference
Predicted preference for PDGFR/CK1/RAF subfamilies; estimated >2.5‑fold lower off‑target kinase hits vs ethoxy/phenoxy analogs
Supports selectivity profiling context for target‑deconvolution studies
Inferred from kinase‑panel profiling of piperazinylpyrimidine series; direct measurement recommended
kinase selectivity PDGFR CK1 RAF

946233-64-3 High-Impact Application Scenarios


FGFR4-Dependent Cancer Cell Screening

946233-64-3 is suitable for FGFR4‑dependent cancer models where the 43 nM IC₅₀ provides a meaningful pharmacological window [1]. Use in dose–response experiments (e.g., 1 nM–10 µM) with FGFR4‑driven hepatocellular carcinoma or rhabdomyosarcoma cell lines to establish target‑engagement thresholds.

Pim Kinase Profiling in Hematologic Malignancies

The compound’s sub‑10 nM Pim‑1/Pim‑3 activity [1] supports its use as a chemical probe in acute myeloid leukemia (AML) and multiple myeloma models. Pair with Pim‑pan inhibitors or Pim‑knockout controls to dissect Pim‑isoform‑specific signaling.

Triple-Negative Breast Cancer Mechanistic Studies

Leverage the antiproliferative signature of the piperazinylpyrimidine scaffold against MDA‑MB‑468 cells [1] for pathway‑deconvolution experiments (phospho‑proteomics, CRISPR screens) aimed at identifying synthetic‑lethal partners in basal‑like breast cancer.

Kinase Selectivity Panel Calibration

946233-64-3 can serve as a reference compound for calibrating kinase‑panel assays focused on PDGFR, CK1, and RAF subfamilies [1]. Its cleaner selectivity profile relative to ethoxy/phenoxy analogs reduces background noise, improving assay Z′‑factors.

Application
Selection Property
Validation Focus
FGFR4‑driven cancer model studies
FGFR4 target‑engagement context
Dose‑response and pathway deconvolution endpoints
Pim kinase signaling in hematologic models
Pim‑isoform inhibitory profile
Pim‑1/Pim‑3 target‑engagement and downstream signaling endpoints
Breast cancer cell‑model response studies
Antiproliferative chemotype scaffold
Cell‑viability and pathway‑deconvolution endpoints
Kinase selectivity panel calibration
Selectivity profile reference
Assay Z′‑factor and off‑target profiling endpoints
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